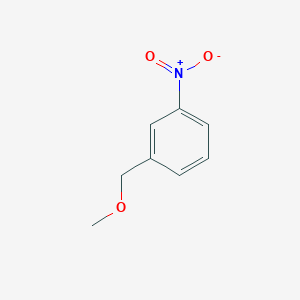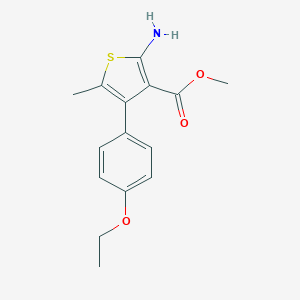
Methyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings that are known for their stability and versatility in various chemical reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-ethoxybenzaldehyde, methyl acetoacetate, and thiourea in the presence of a base can lead to the formation of the desired thiophene derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, followed by purification steps such as recrystallization or chromatography to isolate the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.
化学反应分析
Types of Reactions
Methyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the functional groups attached to it.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the thiophene ring, leading to a wide range of derivatives.
科学研究应用
Methyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It can be employed in the study of biological processes and as a probe for investigating enzyme activities.
Industry: It is used in the production of specialty chemicals, dyes, and materials with specific electronic properties.
作用机制
The mechanism of action of Methyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the amino and ethoxyphenyl groups can enhance its binding affinity and specificity for certain molecular targets. The pathways involved in its action can include inhibition or activation of enzymatic processes, alteration of signal transduction pathways, and modulation of gene expression.
相似化合物的比较
Similar Compounds
- Methyl 2-amino-4-phenylthiophene-3-carboxylate
- Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate
- Methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate
Uniqueness
Methyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate is unique due to the presence of the ethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications.
属性
IUPAC Name |
methyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-4-19-11-7-5-10(6-8-11)12-9(2)20-14(16)13(12)15(17)18-3/h5-8H,4,16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNZKNXQDDAADG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OC)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358002 |
Source


|
| Record name | methyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351158-36-6 |
Source


|
| Record name | methyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
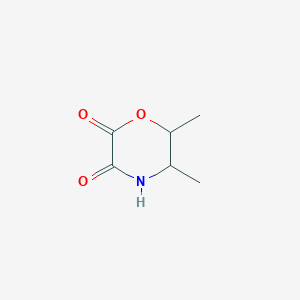
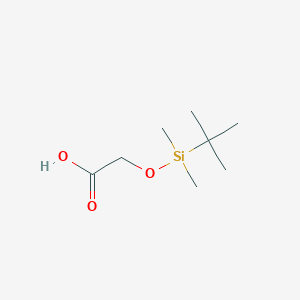
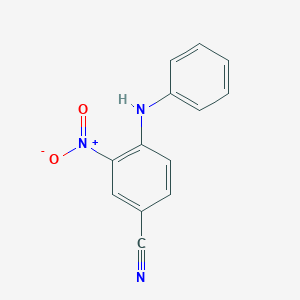
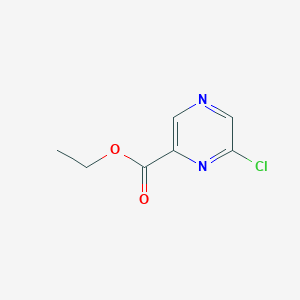


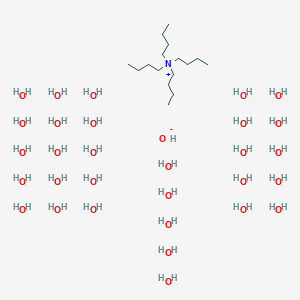
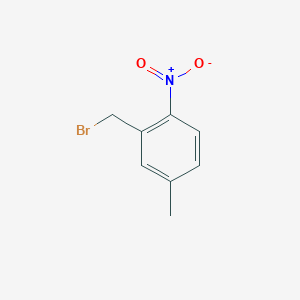



![4-[2-(Morpholin-4-yl)ethoxy]phenol](/img/structure/B180811.png)
